N-(1-ethyl-2-oxoindolin-5-yl)-3-(4-(methylsulfonyl)phenyl)propanamide
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Description
N-(1-ethyl-2-oxoindolin-5-yl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Reagents
- The study by Llamas et al. (1986) highlights the use of N-Ethyl-5-phenylisoxazolium-3′-sulfonate in reactions with proteins, showcasing its utility as a probe for identifying nucleophilic side chains in proteins, such as imidazole, lysine, cysteine, and tyrosine residues under specific conditions. This reagent offers a unique approach for spectrophotometric analysis in protein chemistry, indicating its potential in scientific research applications involving protein modification and analysis (Kathryn. Llamas, M. Owens, R. Blakeley, B. Zerner, 1986).
Drug Metabolism and Biocatalysis
- Zmijewski et al. (2006) explored the use of Actinoplanes missouriensis in producing mammalian metabolites of a biaryl-bis-sulfonamide compound, revealing the application of microbial-based systems for generating and studying drug metabolites. This approach enables the structural characterization of drug metabolites by NMR, supporting drug development and clinical investigations (M. Zmijewski, T. Gillespie, D. Jackson, D. Schmidt, P. Yi, P. Kulanthaivel, 2006).
Antimicrobial and Anticancer Evaluation
- Kumar et al. (2014) synthesized and evaluated a series of N-substituted benzenesulfonamide derivatives for antimicrobial and anticancer activities. This research underscores the compound's utility in developing potential therapeutic agents, with certain derivatives showing promising activity against microbial strains and cancer cell lines (Mahesh K. Kumar, B. Narasimhan, Pradeep Kumar, K. Ramasamy, V. Mani, R. Mishra, A. Majeed, 2014).
Molecular Synthesis and Characterization
- Ravikumar et al. (2015) detailed the synthesis and structural characterization of oxoindolyl α-hydroxy-β-amino acid derivatives. Their work provides insights into the chemical reactions and molecular arrangements of oxoindole derivatives, contributing to the broader understanding of these compounds in synthetic chemistry (K. Ravikumar, B. Sridhar, J. Nanubolu, T. Rajasekaran, B. Reddy, 2015).
Inhibitors of HIV-1 Replication
- Che et al. (2015) demonstrated the synthesis of novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication. This study highlights the potential of structurally similar compounds in antiviral therapy, particularly in developing new treatments for HIV (Zhiping Che, Sheng-Gui Liu, Yuee Tian, Zhenjie Hu, Yingwu Chen, Genqiang Chen, 2015).
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-3-22-18-10-7-16(12-15(18)13-20(22)24)21-19(23)11-6-14-4-8-17(9-5-14)27(2,25)26/h4-5,7-10,12H,3,6,11,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBISMFMHTSXMFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.